molecular formula C19H25N7O5 B14108206 2-((7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)acetohydrazide

2-((7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)acetohydrazide

Cat. No.: B14108206
M. Wt: 431.4 g/mol
InChI Key: WEZDNNFHCDOBKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)acetohydrazide is a complex organic compound with a molecular formula of C18H23N7O5 and a molecular weight of 417.426 This compound is notable for its intricate structure, which includes multiple functional groups such as hydroxyl, tolyloxy, and purine derivatives

Preparation Methods

The synthesis of 2-((7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)acetohydrazide involves several steps. One common method includes the nucleophilic aromatic substitution reaction between 2,5-difluoro-4-bromonitrobenzene and 3-methoxy phenol to obtain an ether . This is followed by a series of reactions to introduce the hydrazide and purine moieties. Industrial production methods may involve optimizing these steps to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the aromatic ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-((7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It has potential biological activities, including anti-tumor and anti-inflammatory effects.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate signaling pathways involved in cell growth and inflammation .

Comparison with Similar Compounds

Similar compounds include other purine derivatives and aryloxy phenols. . Other similar compounds include:

  • 7-(2-hydroxy-3-(o-tolyloxy)propyl)-8-((3-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
  • 2-((7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)acetohydrazide

This detailed article provides a comprehensive overview of 2-((7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)acetohydrazide, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H25N7O5

Molecular Weight

431.4 g/mol

IUPAC Name

2-[[7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]amino]acetohydrazide

InChI

InChI=1S/C19H25N7O5/c1-11-6-4-5-7-13(11)31-10-12(27)9-26-15-16(22-18(26)21-8-14(28)23-20)24(2)19(30)25(3)17(15)29/h4-7,12,27H,8-10,20H2,1-3H3,(H,21,22)(H,23,28)

InChI Key

WEZDNNFHCDOBKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(CN2C3=C(N=C2NCC(=O)NN)N(C(=O)N(C3=O)C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.